The Definitive Guide to the Structural Elucidation of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
The Definitive Guide to the Structural Elucidation of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, halogenated pyridines stand out as privileged scaffolds. Their unique electronic properties and metabolic stability make them invaluable building blocks in the synthesis of novel therapeutic agents. Among these, 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest, combining several key functional groups that are attractive for drug design. The trifluoromethyl group can enhance metabolic stability and binding affinity, the methoxy group can modulate electronic properties and serve as a synthetic handle, and the bromomethyl group provides a reactive site for further molecular elaboration.[1][2][3]
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine. As direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and data from closely related analogs to predict and interpret the expected spectral data. This predictive approach is a critical skill for researchers working with novel compounds.
Molecular Structure and Key Features
The structure of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine, with CAS Number 1227576-08-0, presents a unique combination of substituents on a pyridine ring. Understanding the interplay of these groups is fundamental to interpreting its spectral data.
Figure 1: Chemical structure of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the carbon-hydrogen framework and the fluorine environment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using an appropriate fluorine reference standard (e.g., CFCl₃).
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
¹H NMR: Predicted Spectrum and Interpretation
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the methoxy protons, and the bromomethyl protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | ~8.3 | Doublet (d) | 1H | H6 | The proton at the 6-position is deshielded by the electronegative nitrogen atom and the trifluoromethyl group. It will appear as a doublet due to coupling with H4. |
| B | ~7.8 | Doublet (d) | 1H | H4 | The proton at the 4-position will be a doublet due to coupling with H6. |
| C | ~4.7 | Singlet (s) | 2H | -CH₂Br | The methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, shifting them downfield. They are expected to be a singlet as there are no adjacent protons. |
| D | ~4.0 | Singlet (s) | 3H | -OCH₃ | The methoxy protons will appear as a singlet in the typical region for such groups. |
Note: Chemical shifts are predictions based on analogous structures and may vary with solvent and experimental conditions.
¹³C NMR: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The trifluoromethyl group will cause the C5 signal to appear as a quartet due to C-F coupling.
| Predicted Signal | Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale |
| 1 | ~162 | No | C2 | Carbon attached to two electronegative atoms (N and O). |
| 2 | ~148 | Yes | C6 | Aromatic carbon adjacent to nitrogen. |
| 3 | ~135 | Yes | C4 | Aromatic carbon. |
| 4 | ~123 (quartet) | ¹JCF ≈ 272 Hz | -CF₃ | The carbon of the trifluoromethyl group shows a large one-bond coupling to fluorine.[4] |
| 5 | ~120 (quartet) | ²JCF ≈ 34 Hz | C5 | Carbon directly attached to the -CF₃ group. |
| 6 | ~115 | Yes | C3 | Aromatic carbon bearing the bromomethyl group. |
| 7 | ~54 | No | -OCH₃ | Methoxy carbon. |
| 8 | ~28 | No | -CH₂Br | Bromomethyl carbon, shifted downfield by the bromine atom. |
Note: Chemical shifts and coupling constants are predictions based on data from similar compounds and established principles.[5]
¹⁹F NMR: Predicted Spectrum and Interpretation
¹⁹F NMR is highly sensitive to the local electronic environment.[6] For 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
The chemical shift of the -CF₃ group on a pyridine ring is typically observed in the range of -60 to -70 ppm relative to CFCl₃.[7][8][9] The exact position will be influenced by the other substituents on the ring. The signal is expected to be a singlet as there are no nearby fluorine or hydrogen atoms to cause significant coupling.
Figure 2: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragments, while softer techniques like Electrospray Ionization (ESI) are better for observing the molecular ion.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum and Fragmentation
The molecular formula of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is C₈H₇BrF₃NO. The monoisotopic mass can be calculated, and the mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[10][11][12]
-
Molecular Ion (M⁺): The mass spectrum should exhibit a pair of peaks for the molecular ion at m/z values corresponding to the masses of [C₈H₇⁷⁹BrF₃NO]⁺ and [C₈H₇⁸¹BrF₃NO]⁺. These peaks will have nearly equal intensity.
-
Key Fragmentation Pathways:
-
Loss of Bromine: A common fragmentation is the loss of the bromine radical, leading to a significant peak at [M - Br]⁺.
-
Loss of the Bromomethyl Group: Cleavage of the C-C bond between the ring and the bromomethyl group would result in a fragment corresponding to the pyridine ring.
-
Loss of Methoxy Group: Fragmentation involving the loss of the methoxy group or a methyl radical is also possible.
-
Figure 3: Simplified predicted fragmentation pathway in mass spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation
The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-OCH₃, -CH₂Br) |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching vibrations.[13][14] |
| 1350-1150 | Strong | C-F stretching vibrations of the -CF₃ group. |
| 1250-1000 | Strong | C-O stretching of the methoxy group. |
| ~600 | Medium | C-Br stretch |
The presence of strong absorption bands in the 1350-1150 cm⁻¹ region is a key indicator of the trifluoromethyl group. The combination of aromatic and aliphatic C-H stretches, along with the C-O and C-Br stretches, provides a comprehensive fingerprint of the molecule's functional groups.
Conclusion
The structural elucidation of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine requires a synergistic application of multiple analytical techniques. By combining the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, a confident and unambiguous structure determination can be achieved. This guide provides the foundational principles and predicted data to enable researchers to successfully characterize this and other novel halogenated pyridine derivatives, which are of growing importance in the field of drug discovery.
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